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Compound of Interest

Compound Name: 1-(4-Boc-aminobutyl)piperazine

Cat. No.: B1275745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance

(NMR) characterization of 1-(4-Boc-aminobutyl)piperazine. Due to the absence of direct

experimental data in publicly available literature, this guide presents a predicted 13C NMR data

set based on the analysis of structurally similar compounds. The methodologies, data

interpretation, and logical workflows provided herein are intended to serve as a valuable

resource for researchers involved in the synthesis, purification, and characterization of

piperazine-containing compounds.

Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for 1-(4-Boc-
aminobutyl)piperazine. These predictions are derived from the known chemical shifts of N-

Boc protected amines and various substituted piperazine derivatives. The assignments are

correlated with the molecular structure illustrated in Figure 1.
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Carbon Atom
Predicted Chemical Shift

(ppm)
Justification

C1 (Boc C=O) ~156

Typical chemical shift for the

carbonyl carbon in a Boc

protecting group.[1]

C2 (Boc C(CH₃)₃) ~79

Characteristic chemical shift

for the quaternary carbon of

the tert-butyl group in a Boc

protecting group.[1]

C3 (Boc C(CH₃)₃) ~28

Typical chemical shift for the

methyl carbons of the tert-butyl

group in a Boc protecting

group.[1]

C4, C8 (Piperazine -CH₂-N) ~53-55

Expected range for piperazine

ring carbons adjacent to the

substituted nitrogen.

C5, C7 (Piperazine -CH₂-N) ~45-47

Expected range for piperazine

ring carbons adjacent to the

unsubstituted nitrogen.[2][3]

C9 (-CH₂-N) ~58-60

Aliphatic carbon directly

attached to the piperazine

nitrogen.

C10 (-CH₂-) ~27-29 Aliphatic methylene carbon.

C11 (-CH₂-) ~25-27 Aliphatic methylene carbon.

C12 (-CH₂-NHBoc) ~40-42
Aliphatic carbon attached to

the Boc-protected nitrogen.

Molecular Structure and Atom Numbering
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Figure 1: Chemical Structure of 1-(4-Boc-aminobutyl)piperazine

Figure 1: Chemical Structure of 1-(4-Boc-aminobutyl)piperazine
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Caption: Molecular structure of 1-(4-Boc-aminobutyl)piperazine with atom numbering for

NMR assignments.

Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring the 13C NMR spectrum of 1-
(4-Boc-aminobutyl)piperazine. This protocol is based on standard practices for the analysis

of organic molecules of similar complexity.[2][3]

1. Sample Preparation:

Sample Weight: Weigh approximately 10-20 mg of the purified 1-(4-Boc-
aminobutyl)piperazine.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type

of compound. The choice of solvent can slightly affect the chemical shifts.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm). If not already present in the sealed NMR tube of

deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:
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Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-

resolved spectrum.

Nucleus: ¹³C

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or

similar).

Acquisition Parameters:

Spectral Width: Approximately 200-250 ppm.

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

Relaxation Delay (d1): 2-5 seconds.

Processing:

Fourier Transformation: Apply an exponential window function with a line broadening

factor of 1-2 Hz before Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline

correction to ensure accurate peak integration and chemical shift determination.

Workflow for 13C NMR Characterization
The following diagram illustrates the general workflow for the characterization of 1-(4-Boc-
aminobutyl)piperazine using 13C NMR spectroscopy.
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Figure 2: Workflow for 13C NMR Characterization

Figure 2: Workflow for 13C NMR Characterization
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Caption: A generalized workflow for the 13C NMR characterization of a synthesized compound.

Conclusion
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This technical guide provides a predictive framework for the 13C NMR characterization of 1-(4-
Boc-aminobutyl)piperazine. While the provided chemical shifts are based on sound chemical

principles and data from analogous structures, experimental verification is essential for

definitive structural confirmation. The outlined experimental protocol and workflow offer a

robust starting point for researchers and professionals in the field of drug development and

chemical synthesis to confidently characterize this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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